1-(2-Nitrophenyl)piperidine
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUAKBDZSYXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279968 | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15822-77-2 | |
| Record name | 15822-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 1 2 Nitrophenyl Piperidine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 1-(2-nitrophenyl)piperidine. psgcas.ac.in This reaction class involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group, leading to the displacement of a leaving group. psgcas.ac.indiva-portal.org The nitro group in the ortho position of the starting material, 2-nitrohalobenzene, plays a crucial role in activating the aromatic ring towards nucleophilic attack by piperidine (B6355638). psgcas.ac.in
Reaction with 2-Nitrochlorobenzene and Piperidine
The reaction of 2-nitrochlorobenzene with piperidine to yield this compound is a classic example of an SNAr reaction. psgcas.ac.in The electron-withdrawing nitro group at the ortho position facilitates the attack of the piperidine nucleophile at the carbon atom bearing the chloro substituent, which acts as the leaving group. psgcas.ac.in
The efficiency of the SNAr reaction between 2-nitrochlorobenzene and piperidine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the presence and nature of a base, and the reaction temperature.
Solvents: The polarity of the solvent plays a significant role. High-boiling polar aprotic solvents like dimethylformamide (DMF) are often employed as they can solvate the transition state, thereby accelerating the reaction. cdnsciencepub.comrsc.org In some instances, the reaction can be carried out in an excess of piperidine, which can also act as the solvent. researchgate.net Mechanochemical approaches, using grinding auxiliaries like alumina (B75360) (Al2O3), have also been explored to facilitate the reaction, sometimes eliminating the need for a solvent altogether. rsc.org
Bases: While the SNAr reaction between 2-nitrochlorobenzene and piperidine can proceed without an external base, the addition of a base is sometimes beneficial to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the amine nucleophile and render it unreactive. rug.nl However, studies have also shown that for certain substrates like 1,2,4-trinitrobenzene (B1210296) or o-dinitrobenzene reacting with piperidine in benzene (B151609), no base catalysis is observed. rsc.org In mechanochemical synthesis, the use of a base like potassium carbonate (K2CO3) with certain auxiliaries did not show an improving effect, suggesting the auxiliary itself plays a more critical role. rsc.org
Temperature: The reaction temperature is a critical factor influencing the reaction rate. Generally, higher temperatures are required to overcome the activation energy barrier of the reaction. rsc.org For instance, heating a mixture of a dinitro-dimethoxybenzene isomer with piperidine at reflux was effective in achieving the desired substitution. researchgate.net However, the optimal temperature can vary depending on the specific substrates and other reaction conditions.
Table 1: Optimization of Mechanochemical SNAr between 1-fluoro-4-nitrobenzene (B44160) and piperidine rsc.org
| Entry | 1 : 2a Ratio | Auxiliary | Base | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 7 | 1 : 1 | Al2O3 | — | 60 | 83 |
| 8 | 1 : 1 | Al2O3 | K2CO3 | 60 | 83 |
| 9 | 1 : 1 | Al2O3 | — | 30 | 88 |
| 10 | 1 : 1.25 | Al2O3 | — | 30 | 91 |
Reactions were performed using a 50 mL grinding reactor (ZrO2) and 4 milling balls (1 cm diameter, ZrO2) at a shaking frequency of 15 Hz, on 2 mmol of 1, using 5 g of auxiliary and 2 equiv. of base (when employed).
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. psgcas.ac.inrsc.org In the first step, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.org This intermediate is negatively charged and its stability is enhanced by the presence of the electron-withdrawing nitro group. psgcas.ac.in In the second, typically fast, step, the leaving group (e.g., chloride) is expelled, leading to the formation of the final product, this compound. rsc.org
Application to Substituted 2-Nitrohalobenzenes
The SNAr methodology is not limited to 2-nitrochlorobenzene and can be extended to a variety of substituted 2-nitrohalobenzenes. The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr reactions. The presence of additional electron-withdrawing groups on the aromatic ring can further enhance the reaction rate. For instance, 2,4-dinitrochlorobenzene reacts readily with amines. cdnsciencepub.com
The reaction of substituted 2-nitrohalobenzenes with piperidine allows for the synthesis of a diverse range of this compound analogues. For example, the reaction of 6-R-2-nitrochlorobenzenes with piperidine in benzene has been studied to understand the influence of ortho-substituents on the reaction rate. acs.org Similarly, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. researchgate.net
Palladium-Catalyzed Coupling Reactions for N-Arylation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds and the synthesis of N-aryl amines. nih.govrsc.org These reactions offer an alternative to the classical SNAr methods and are often characterized by their broad substrate scope and high efficiency. nih.gov
Direct Coupling of Aryl Halides with Piperidine Derivatives
The Buchwald-Hartwig amination allows for the direct coupling of aryl halides, including 2-nitrohalobenzenes, with piperidine and its derivatives. rsc.org This reaction is catalyzed by a palladium complex, which typically consists of a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield.
This method has been successfully applied to the synthesis of various N-aryl piperidines. For instance, the coupling of piperidine with 4-bromoanisole (B123540) and 4-chloroanisole (B146269) has been achieved using a palladium catalyst, affording the corresponding N-aryl piperidine products in good yields. rsc.org While the direct application to 2-nitrohalobenzenes is feasible, the strong electron-withdrawing nature of the nitro group can sometimes lead to challenges. However, recent advancements have led to the development of palladium-catalyzed methods that utilize nitroarenes directly as coupling partners, sometimes even as surrogates for both the aryl halide and the amine, through a reductive and denitrative amination process. nih.govrsc.orgrsc.org These innovative approaches expand the toolkit for synthesizing this compound and its analogues.
Ligand Design and Catalyst Optimization in C-N Bond Formation
The formation of the C-N bond in this compound and its analogues is often achieved through cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples. tandfonline.com The efficiency and selectivity of these reactions are highly dependent on the design of ligands and the optimization of the catalyst system. researchgate.net
Ligand Design:
A variety of ligands have been developed to promote copper-catalyzed C-N bond formation. For instance, 8-hydroxyquinoline-N-oxide has been identified as a superior ligand for CuBr-catalyzed coupling reactions of aryl halides with aliphatic amines and N-heterocycles, allowing for low catalyst loading (1 mol % [Cu]). researchgate.net This system demonstrates high functional group tolerance and excellent chemoselectivity. researchgate.net Other effective ligands include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and various pyridine-based ligands. researchgate.net The choice of ligand can significantly impact reaction times and catalyst loading. For example, the use of a pyridine-based ligand with an iminopyridyl moiety has been shown to be effective for the N-arylation of indoles. researchgate.net
Catalyst Optimization:
Catalyst optimization involves the selection of the metal source, its oxidation state, and the reaction conditions. Copper-based catalysts are frequently employed due to their lower cost and toxicity compared to palladium. nih.gov Both homogeneous and heterogeneous copper catalysts have been utilized. For instance, CuO nanoparticles have been shown to be an effective heterogeneous catalyst for the synthesis of N-aryl-γ-amino-γ-lactams. nih.gov The support material for heterogeneous catalysts also plays a crucial role, with factors like surface area and pore volume influencing the stability and accessibility of the nanoparticles. nih.gov In some cases, a combination of metal species, such as Cu(II)-CuCr2O4, can act as an efficient catalyst for C-H amination reactions. nih.gov The presence of different copper species, particularly Cu(I), has been found to be critical for the activity of some nanocatalysts. nih.gov
Iron-based catalysts, such as (cyclopentadienone)iron tricarbonyl complexes, have also been explored for C-N bond formation through "hydrogen borrowing" reactions. acs.org The catalytic activity of these complexes can be tuned by modifying the aryl groups on the cyclopentadienyl (B1206354) ring. acs.org Nickel-catalyzed reactions have also emerged as a method for C-N bond formation, sometimes involving unique ring remodeling and C-C bond activation pathways. nih.gov
The following table summarizes selected ligand and catalyst systems for C-N bond formation:
| Catalyst System | Ligand | Substrates | Key Features |
| CuBr (1 mol%) | 8-Hydroxyquinoline-N-oxide | Aryl halides, aliphatic amines, N-heterocycles | Low catalyst loading, high functional group tolerance. researchgate.net |
| Copper Powder | Methyl-D-glucopyranoside | Aryl halides, piperidine | Good yields (76-91%). tandfonline.com |
| CuO NPs | - | 2-Pyrrolidinone, aromatic amines | Heterogeneous catalyst, radical mechanism. nih.gov |
| (Cyclopentadienone)iron Tricarbonyl | - | Alcohols, amines | "Hydrogen borrowing" mechanism. acs.org |
| Nickel Catalyst | - | 2-Aryl-1,3-indanedione, enamines | C-C bond activation and ring remodeling. nih.gov |
Multi-component and Cascade Reactions in Piperidine Ring Formation
Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to construct the piperidine ring of this compound analogues in a single step, often generating multiple stereocenters with high control. mdpi.combas.bg These strategies are highly convergent and atom-economical. mdpi.com
Nitroalkenes are versatile building blocks in the synthesis of piperidine derivatives due to their multiple reactive sites. rsc.orgresearchgate.net They can participate in various cascade reactions, including Michael additions and hetero-Diels-Alder reactions, to form highly substituted piperidines. rsc.org
One notable example is a one-pot cascade approach for the asymmetric synthesis of piperidines developed by the Shi group. mdpi.com This method involves the reaction of a nitroalkene, an amine, and an activated carbonyl compound. The reaction proceeds through a Michael addition of the amine to the nitroalkene, followed by a second Michael addition to the activated carbonyl, and subsequent ring closure to furnish the piperidine ring with the creation of three stereogenic centers. mdpi.com This process is compatible with a variety of nitroalkenes, amines, and activated carbonyls, allowing for diverse substitutions on the piperidine ring. mdpi.com
Another strategy involves a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and dialkyl malonates to produce polysubstituted 2-piperidinones. acs.org This reaction is highly stereoselective. acs.org
The following table highlights key aspects of piperidine synthesis using nitroalkenes:
| Reaction Type | Reactants | Key Features |
| One-pot cascade | Nitroalkene, amine, activated carbonyl | Asymmetric synthesis, three new stereocenters. mdpi.com |
| Four-component reaction | Substituted nitrostyrene, aromatic aldehyde, ammonium acetate, dialkyl malonate | Synthesis of polysubstituted 2-piperidinones, highly stereoselective. acs.org |
| Domino Michael addition/aminalization | Aldehyde, trisubstituted nitroolefin | Formation of four contiguous stereocenters. acs.org |
Aza-Diels-Alder and aza [3+3] cycloaddition reactions are powerful methods for the construction of six-membered nitrogen heterocycles like piperidine. nih.govresearchgate.net
Aza-Diels-Alder Reaction:
The aza-Diels-Alder reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine. rsc.org This reaction can be catalyzed by Brønsted acids or Lewis acids, and enantioselective variants have been developed using chiral catalysts. nih.gov For example, a chiral phosphoric acid can catalyze the enantioselective aza-Diels-Alder reaction of β-alkyl-substituted vinylketene silyl-O,O-acetals and imines to produce optically enriched 4-alkyl-substituted 2-piperidones. nih.gov Organocatalytic inverse-electron-demand aza-Diels-Alder reactions of α,β-unsaturated aldehydes and N-tosyl-1-aza-1,3-butadienes have also been reported to yield polysubstituted piperidines. thieme-connect.com
Aza [3+3] Cycloaddition:
The aza [3+3] cycloaddition strategy involves the condensation of a three-atom nitrogen-containing component with a three-atom carbon component. A common approach utilizes the reaction of vinylogous amides with α,β-unsaturated iminium salts. nih.gov This method provides a unique and complementary approach to the aza-Diels-Alder reaction for constructing piperidine rings. nih.govresearchgate.net Stereoselective versions of this reaction have been developed using chiral vinylogous amides, leading to dihydropyridines with high diastereoselectivity. nih.gov Tetronamides have also been employed as latent acyclic vinylogous amides in formal aza-[3+3] cycloadditions. nih.govacs.org
The following table compares the Aza-Diels-Alder and Aza [3+3] cycloaddition approaches:
| Reaction Type | Key Reactants | Catalyst/Promoter | Product |
| Aza-Diels-Alder | Imine, Diene | Chiral Phosphoric Acid, Organocatalyst | Piperidones, Tetrahydropyridines. nih.govthieme-connect.com |
| Aza [3+3] Cycloaddition | Vinylogous Amide, α,β-Unsaturated Iminium Salt | - | Dihydropyridines. nih.gov |
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing specific stereoisomers with potentially distinct biological activities.
Asymmetric hydrogenation of pyridine (B92270) precursors is a powerful strategy for the enantioselective synthesis of chiral piperidines. dicp.ac.cndicp.ac.cn This method typically involves the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation process.
One approach utilizes a chiral auxiliary-based method for the asymmetric hydrogenation of substituted pyridines. dicp.ac.cn In this method, a chiral oxazolidinone is attached to the 2-position of the pyridine ring. Upon hydrogenation with a heterogeneous catalyst like Pd(OH)2/C, the auxiliary directs the hydrogen addition to one face of the pyridine ring, leading to the formation of the chiral piperidine with high enantioselectivity. dicp.ac.cn A key advantage of this method is the traceless cleavage of the auxiliary during the reaction, which can be recovered and recycled. dicp.ac.cn
Another strategy involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method uses a chiral primary amine in the presence of a hydrogen source like formic acid. The reaction proceeds via a transamination process where the chiral amine replaces the nitrogen of the pyridine ring, inducing chirality in the resulting piperidine. dicp.ac.cnresearchgate.net This approach avoids the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn
The following table summarizes different catalysts used in the asymmetric hydrogenation of pyridine precursors:
| Catalyst | Hydrogen Source | Key Features | Enantiomeric Excess (ee) |
| PtO2 | H2 (100 bar) | Heterogeneous catalyst | Up to 85%. dicp.ac.cn |
| Pd(OH)2/C | H2 (100 bar) | Optimal heterogeneous catalyst, traceless auxiliary cleavage | Up to 98%. dicp.ac.cn |
| [RhCp*Cl2]2 / KI | Formic acid/triethylamine | Transfer hydrogenation, chiral amine additive | Not explicitly stated for this compound. dicp.ac.cn |
The success of asymmetric hydrogenation hinges on the design of effective chiral catalysts and ligands. ajchem-b.com Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are widely used in combination with chiral ligands. ajchem-b.com
Chiral phosphine ligands, such as those with axial chirality (e.g., bisphosphines) and ferrocene-based ligands, have been extensively investigated for rhodium-catalyzed asymmetric hydrogenations. researchgate.net For instance, rhodium catalysts with chiral phosphorus ligands like (R, R)-Et-DuPhos have shown high enantioselectivity in the hydrogenation of certain prochiral alkenes. ajchem-b.com Chiral pyridine-aminophosphine ligands have also been synthesized and successfully applied in iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org
Ruthenium-based catalysts, often in combination with chiral diamine ligands, are effective for the asymmetric hydrogenation of heteroaromatic compounds. ajchem-b.com For example, a Ru/TsDPEN catalyst has been used to hydrogenate 2-(pyridine-2-yl)quinoline derivatives with high enantioselectivity. ajchem-b.com
The choice of the chiral ligand is critical and can significantly influence both the conversion and the enantioselectivity of the reaction. researchgate.net The development of new and more efficient chiral ligands remains an active area of research in the field of asymmetric catalysis.
Asymmetric Hydrogenation of Pyridine Precursors
Diastereoselective Control in Piperidine Ring Formation
Achieving control over the spatial arrangement of atoms (stereochemistry) during the formation of the piperidine ring is crucial for developing new therapeutic agents. Recent research has demonstrated effective methods for the diastereoselective synthesis of substituted piperidines.
One notable approach involves a rhodium-catalyzed C-H insertion reaction. nih.govd-nb.info For instance, the reaction of N-Boc-piperidine with various aryldiazoacetates, catalyzed by Rh₂(R-TCPTAD)₄, can produce 2-substituted piperidine analogues. nih.govd-nb.info While this method can yield moderate results, the diastereoselectivity can be variable. nih.gov A significant improvement in diastereoselectivity is observed when using an N-brosyl-piperidine derivative with a Rh₂(R-TPPTTL)₄ catalyst, achieving high diastereomeric ratios (29->30:1 d.r.). nih.gov
Another strategy for achieving diastereoselectivity is through the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.gov The Rh₂(S-DOSP)₄-catalyzed cyclopropanation of aryldiazoacetates with N-Boc-tetrahydropyridine has been shown to produce cyclopropanes in high yields and as single diastereomers (>30:1 d.r.). d-nb.info Subsequent reductive ring-opening of these cyclopropanes yields the desired 3-substituted piperidine analogues with high diastereoselectivity. nih.gov
A multicomponent reaction involving aromatic aldehydes, Michael acceptors like benzylidenemalononitriles, pyridinium ylides, and ammonium acetate has also been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones. researchgate.net This method allows for the formation of complex piperidine structures with multiple stereocenters in a single step. researchgate.net
The following table summarizes key findings in the diastereoselective synthesis of piperidine derivatives:
| Catalyst/Method | Reactants | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine, Methyl phenyldiazoacetate | 2-Substituted piperidine | 11:1 | 93% | d-nb.info |
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine, Aryldiazoacetates | 2-Substituted piperidine | 29->30:1 | 52-73% | nih.gov |
| Rh₂(S-DOSP)₄ / Reductive Ring-Opening | N-Boc-tetrahydropyridine, Aryldiazoacetates | 3-Substituted piperidine | >30:1 | 81-95% | d-nb.info |
| Multicomponent Reaction | Aromatic aldehydes, Benzylidenemalononitriles, Pyridinium ylides, Ammonium acetate | Polysubstituted piperidin-2-ones | High | - | researchgate.net |
Intramolecular Cyclization Strategies for Chiral Centers
The creation of chiral centers within the this compound framework through intramolecular cyclization is a powerful strategy for synthesizing enantiomerically enriched compounds. These methods often involve the formation of a new C-N or C-C bond within the molecule to construct the piperidine ring. mdpi.com
One such strategy is the base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. ub.eduacs.org For example, the intramolecular cyclization of methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate can be optimized to produce the corresponding hexahydro-2,6-methano-1-benzazocine ring system in high yield (up to 87%). ub.eduacs.org The reaction conditions, including temperature and concentration, play a crucial role in maximizing the yield of the cyclized product. ub.eduacs.org
Asymmetric intramolecular cyclization has also been achieved using chiral ligands. For instance, the asymmetric lithiation of N-Boc-N-(3-halopropyl)allylamines with n-BuLi/(-)-sparteine, followed by intramolecular cyclization, affords N-Boc-2-alkenylpyrrolidines with moderate to good enantiomeric ratios. acs.org This principle can be extended to the synthesis of chiral piperidines, as demonstrated by the reaction of N-Boc-(4-chlorobutyl)cinnamylamine to yield (S)-N-Boc-2-(trans-β-styryl)piperidine. acs.org
Radical-mediated intramolecular cyclizations offer another avenue to chiral piperidines. These reactions can be initiated through various methods, including the use of cobalt catalysts or anodic C-H bond activation. nih.gov
The table below highlights examples of intramolecular cyclization strategies for creating chiral piperidine derivatives:
| Cyclization Strategy | Starting Material | Product | Yield | Enantiomeric/Diastereomeric Ratio | Reference |
| Base-Mediated Reductive Cyclization | Methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate | Hexahydro-2,6-methano-1-benzazocine | up to 87% | - | ub.eduacs.org |
| Asymmetric Lithiation/Cyclization | N-Boc-(4-chlorobutyl)cinnamylamine | (S)-N-Boc-2-(trans-β-styryl)piperidine | 68% | 84:16 er | acs.org |
| Asymmetric Epoxide Ring Opening/Cyclization | N-Boc-N-(oxaalkenyl)benzylamines | N-Boc-2-phenyl-3-(hydroxymethyl)piperidine | 29% | 86:14 dr | acs.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of this compound and its analogues. rasayanjournal.co.inmdpi.com These approaches aim to improve efficiency, reduce waste, and utilize more environmentally friendly reaction conditions. nih.gov
Solvent-Free and Aqueous Media Reactions
A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reactions, often conducted by grinding the reactants together or through neat reactions, offer advantages such as cleaner reactions, high product yields in a short time, and simpler work-up procedures. rasayanjournal.co.inresearchgate.net For instance, a catalyst- and solvent-free method has been developed for the synthesis of fused 4H-pyran derivatives, highlighting the potential of thermal heating to drive reactions without the need for a solvent. rsc.org Similarly, the synthesis of various azaarene derivatives has been achieved under neat conditions, demonstrating a highly atom-economical pathway. beilstein-journals.org
Reactions in aqueous media are another cornerstone of green chemistry. Water is a safe, non-toxic, and readily available solvent. rsc.org The synthesis of pyrimidine (B1678525) derivatives, for example, has been successfully carried out in water using piperidine as a catalyst, offering an environmentally friendly procedure with excellent yields. Nucleophilic aromatic substitution reactions to produce compounds like 1-(4-nitrophenyl)piperidine (B1293623) have also been performed in aqueous solutions containing additives like hydroxypropyl methylcellulose (B11928114) (HPMC), demonstrating the feasibility of these reactions under mild, aqueous conditions. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. bspublications.netresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to increased efficiency and reduced energy consumption. bspublications.netoatext.com
This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the one-pot synthesis of dihydropyrimidinone derivatives can be achieved in minutes under microwave irradiation, with excellent yields and high purity. nih.gov Microwave heating has also been employed in the base-mediated reductive cyclization of nitrophenyl derivatives, where it was found to significantly reduce the reaction time and slightly improve product yields compared to conventional heating. acs.org Furthermore, solvent-free microwave-assisted synthesis has been reported for compounds like 3,5-bis-(4-hydroxy-3-methoxybenzylidene)-N-phenylpiperidine-2,6-dione, demonstrating the synergy between these two green chemistry principles. researchgate.net
The following table provides examples of green chemistry approaches in the synthesis of related heterocyclic compounds:
| Green Chemistry Approach | Reaction | Key Advantages | Reference |
| Solvent-Free | Synthesis of fused 4H-pyran derivatives | Elimination of catalyst and solvent, high atom-economy | rsc.org |
| Aqueous Media | Synthesis of pyrimidine derivatives | Environmentally friendly, excellent yields | |
| Aqueous Media | Nucleophilic aromatic substitution for 1-(4-nitrophenyl)piperidine | Mild conditions, use of water as solvent | rsc.org |
| Microwave-Assisted | Synthesis of dihydropyrimidinone derivatives | Short reaction times, excellent yields | nih.gov |
| Microwave-Assisted | Base-mediated reductive cyclization | Reduced reaction time, improved yield | acs.org |
| Solvent-Free Microwave-Assisted | Synthesis of piperidine-2,6-dione derivatives | Efficient, solvent-free, good yields | researchgate.net |
Iii. Mechanistic Organic Chemistry of 1 2 Nitrophenyl Piperidine Transformations
Reactivity of the Nitro Group
The nitro group is a versatile functional group known for its participation in a wide array of organic reactions, most notably reduction and cyclization processes. organic-chemistry.org Its powerful electron-withdrawing properties also activate the aromatic ring, a feature pivotal to the synthesis of the parent compound via nucleophilic aromatic substitution (SNAr). nih.govpsgcas.ac.in
One of the most fundamental transformations of the nitro group in 1-(2-nitrophenyl)piperidine is its reduction to the corresponding amino derivative, 1-(2-aminophenyl)piperidine. This transformation is a key step in the synthesis of various heterocyclic compounds and biologically active molecules. unityfvg.it The reduction can be accomplished through several methods, each with its own mechanistic pathway. unityfvg.it
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. iucr.org The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. iucr.org
The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. iucr.org It proceeds through the following key steps:
Adsorption : Both the substrate, this compound, and hydrogen gas are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Nickel). iucr.org
Hydrogen Addition : The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms are added sequentially to the nitro group.
Intermediate Formation : The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed.
Desorption : The final product, 1-(2-aminophenyl)piperidine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), and Raney nickel. iucr.orgd-nb.info While effective, catalytic hydrogenation of some substituted nitrophenyl amines can sometimes lead to complex product mixtures, necessitating alternative methods. researchgate.net
| Catalyst System | Substrate Example | Product | Yield | Reference |
| 10% Pd/C, H₂ | 2'-[2-(1-methyl-2-piperidyl)ethyl]-4-nitrobenzanilide | 4-amino-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide | N/A | |
| Raney Nickel, Hydrazine Hydrate | 4-(4-Nitrophenyl)morpholine | 4-(4-Aminophenyl)morpholine | 84% | d-nb.info |
Beyond catalytic hydrogenation, several other reagents are utilized for the selective reduction of nitro groups, often offering greater functional group tolerance.
Metal and Acid Systems : A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a mineral acid like hydrochloric acid (HCl). unityfvg.it For instance, the reduction of nitrophenyl derivatives can be effectively carried out with stannous chloride (SnCl₂) in ethanol. researchgate.net This method proved successful for the reduction of (1R,2R)-N¹-(substituted-2-nitrophenyl)cyclohexane-1,2-diamines where catalytic hydrogenation failed. researchgate.net
Titanium-Mediated Reduction : Indirect electroreduction using a Ti(III) mediator, generated from titanocene (B72419) dichloride, can selectively reduce nitrobenzene (B124822) compounds to anilines. researchgate.net This method has been shown to be compatible with labile functional groups such as esters and amides. researchgate.net
Carbon Monoxide : Transition-metal-catalyzed reactions using carbon monoxide (CO) as the reductant are particularly appealing as they can selectively reduce the nitro group in the presence of other reducible functionalities like ketones and olefins, producing only CO₂ as a byproduct. organic-chemistry.org Phenyl formate (B1220265) can also be used as a CO surrogate, avoiding the need for pressurized CO gas. researchgate.net
| Reagent/Method | Substrate Class | Key Features | Reference |
| SnCl₂·2H₂O, Ethanol | (2-nitrophenyl)cyclohexane-1,2-diamines | Effective when Pd/C hydrogenation fails; High yields (71-98%). | researchgate.net |
| Ti(III) mediator (electrogenerated) | o-nitrophenyl esters/amides | High selectivity; Tolerates labile functional groups. | researchgate.net |
| CO, Transition Metal Catalyst | o-nitrostyrenes | Selective for nitro group over olefins; Forms heterocyclic products. | researchgate.net |
The reduction of the nitro group in this compound and its derivatives can serve as a trigger for intramolecular cyclization, leading to the formation of complex heterocyclic systems. The intermediate species formed during reduction, such as nitroso or nitrene intermediates, are often highly reactive and can engage in intramolecular bond formation. organic-chemistry.org
A notable example is the base-mediated reductive cyclization of ketones tethered to a nitrobenzene moiety. psgcas.ac.inrsc.org In these reactions, the initial step is believed to be an intramolecular interaction or electron transfer involving the nitro group, which facilitates a cyclization cascade to form polycyclic alkaloids. psgcas.ac.inrsc.orgresearchgate.net Similarly, the reduction of o-nitrostyrenes using carbon monoxide leads to the formation of indole (B1671886) rings through the reductive cyclization of the nitro group with the adjacent vinyl group. researchgate.net This process is catalyzed by palladium complexes and involves the formation of an o-nitrosostyrene intermediate which then cyclizes. researchgate.net These reactions highlight the synthetic power of using the nitro group as a linchpin for constructing complex molecular architectures. organic-chemistry.org
Reduction to Amino Derivatives
Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring in this compound is a tertiary amine. While its lone pair of electrons makes it fundamentally nucleophilic, its reactivity is attenuated by the strong electron-withdrawing effect of the attached 2-nitrophenyl group. Despite this, the nitrogen can still participate in reactions with sufficiently strong electrophiles.
The piperidine nitrogen can act as a nucleophile in substitution reactions, most notably in quaternization reactions with alkyl halides. nih.gov In this type of reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt.
For example, N-aryl piperidine moieties within polymer structures have been successfully quaternized using excess iodomethane (B122720). The reaction of piperidine-functionalized polystyrene with iodomethane or other alkylating agents like 1,5-dibromopentane (B145557) leads to the formation of N,N-dimethyl piperidinium (B107235) cations or N-spirocyclic quaternary ammonium cations, respectively. nih.gov This demonstrates that even when attached to an aromatic system, the piperidine nitrogen retains sufficient nucleophilicity to engage in SN2 reactions with potent electrophiles. nih.gov The pronounced electron-withdrawing effect of the resulting piperidinium cation can be observed by a downfield shift in the ¹H NMR signals of the adjacent methylene (B1212753) protons.
| Reaction Type | Reagent | Substrate Class | Product Class | Reference |
| Quaternization | Iodomethane (CH₃I) | N-Aryl Piperidine Polymers | N-Aryl, N-Methyl Piperidinium Salts | |
| Cyclo-quaternization | 1,5-Dibromopentane | Piperidine-functionalized Polystyrene | N-Spirocyclic Quaternary Ammonium Salts | nih.gov |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Secondary Amines (general) | Tertiary Amines |
Formation of Carboxamides and Other N-Substituted Derivatives
The synthesis of N-substituted derivatives of this compound, particularly carboxamides, is a key transformation. These reactions typically proceed through the activation of a carboxylic acid, followed by nucleophilic attack by the piperidine nitrogen.
One common method involves a two-step, one-pot amidation reaction. researchgate.net This process begins with the activation of a carboxylic acid using thionyl chloride to form the corresponding acid chloride. Subsequently, an amine is introduced to react with the acid chloride, yielding the desired carboxamide. researchgate.net This approach has been successfully employed to synthesize a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(2'-nitrophenyl)piperidine-2-carboxamides. researchgate.net
The synthesis of piperidine-2,6-dione derivatives from primary amines and glutaric acid has also been reported. While this specific study focused on derivatives with substituents on the phenyl ring other than just a nitro group, the general methodology is relevant. The reaction involves the formation of an amide bond followed by cyclization. For instance, 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione was synthesized using this approach.
The following table summarizes the synthesis of some N-substituted derivatives.
| Precursor 1 | Precursor 2 | Reagents | Product | Yield (%) |
| N-(2'-nitrophenyl) cycloamino-2-carboxylic acids | Various amines | Thionyl chloride, Dichloromethane | Substituted N-(2'-nitrophenyl)piperidine-2-carboxamides | Not specified |
| Glutaric acid | 2-Nitroaniline | Thionyl chloride | This compound-2,6-dione | Not specified |
Data derived from synthetic procedures described in the literature. researchgate.net
Aromatic Ring Functionalization
The nitrophenyl group in this compound is susceptible to various functionalization reactions, including electrophilic and nucleophilic aromatic substitutions.
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This is due to its powerful electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be expected to occur at the positions meta to the nitro group (C4 and C6).
While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution on nitro-substituted benzene (B151609) rings are well-established. acs.org For instance, the nitration of 1,4-dimethoxybenzene (B90301) has been studied in detail, revealing regioselectivity that is influenced by the electronic effects of the substituents. acs.org
The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). psgcas.ac.inlibretexts.org This reaction typically occurs when a strong nucleophile attacks an aromatic ring that is substituted with at least one strong electron-withdrawing group. libretexts.orgnih.gov The electron-withdrawing group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a leaving group. libretexts.org
In the context of this compound analogues, the nitro group can facilitate the substitution of other groups on the aromatic ring. For example, the reaction of 2-nitrochlorobenzene with piperidine to produce this compound is itself an SNAr reaction, where piperidine acts as the nucleophile and chloride is the leaving group. psgcas.ac.in The nitro group at the ortho position is crucial for activating the ring towards this substitution. psgcas.ac.in
Studies on activated analogues, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, have shown that nucleophilic aromatic substitution can be a viable method for synthesizing these compounds. mdpi.com In one study, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine resulted in the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine in a 76% yield. mdpi.com
The following table provides examples of SNAr reactions on activated analogues.
| Substrate | Nucleophile | Product | Yield (%) |
| 2-Nitrochlorobenzene | Piperidine | This compound | Not specified |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine (B122466) | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | 82 |
Data derived from synthetic procedures described in the literature. psgcas.ac.inmdpi.com
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms of transformations involving this compound and its analogues.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org
In the context of reactions involving piperidine, deuterium (B1214612) substitution on the nitrogen ([1-2H]piperidine) has been used to probe the mechanism of nucleophilic aromatic substitution. rsc.org For the reaction of various activated aromatic compounds with piperidine and its deuterated analogue, the value of the KIE (kH/kD) was found to depend on the leaving group. rsc.org When the leaving group was chloride, the KIE was negligible, suggesting that the decay of the intermediate complex into products is fast. rsc.org However, with cyclohexyloxy or fluoride (B91410) as the leaving group, significant KIEs were observed (e.g., 1.49 for cyclohexyloxy), indicating that the breakdown of the intermediate is the slow step. rsc.org
Studies on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine have also utilized KIEs. rsc.orgrsc.org The observed small KIE values (between 1.0 and 1.6) suggest that proton transfer is not the rate-determining step in this complex reaction. rsc.orgrsc.org
The following table shows KIE data for selected reactions.
| Reaction | kH/kD | Interpretation |
| 2,4-Dinitrophenyl cyclohexyl ether + Piperidine/[1-2H]piperidine | 1.49 ± 0.03 | Slow decay of the intermediate complex |
| 1-Fluoro-4,7-dinitronaphthalene + Piperidine/[1-2H]piperidine | 1.03 ± 0.04 | Fast decay of the intermediate complex |
| 1,1,1-Trifluoro-2,2-bis-(4-nitrophenyl)ethane + Piperidine | 1.0 - 1.6 | Proton transfer is not rate-determining |
Data derived from kinetic studies in the literature. rsc.orgrsc.orgrsc.org
For the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, the entropies of activation (ΔS‡) were found to be large and negative, indicating a highly ordered transition state. rsc.orgrsc.org The values varied with the solvent, being -183.7 J mol-1 K-1 in benzonitrile (B105546) and -162.3 J mol-1 K-1 in acetonitrile. rsc.orgrsc.org
While specific activation energy values for the formation or reactions of this compound were not found in the provided search results, the general principles of reaction coordinate analysis can be applied. For an SNAr reaction, the reaction coordinate diagram would show the formation of the Meisenheimer intermediate as a distinct energy minimum between the reactants and products. The relative heights of the activation barriers for the formation and breakdown of this intermediate would determine the rate-determining step, which is consistent with the interpretations from KIE studies.
The following table summarizes activation parameters for a related reaction.
| Reaction | Solvent | ΔS‡ (J mol-1 K-1) |
| 1,1,1-Trifluoro-2,2-bis-(4-nitrophenyl)ethane + Piperidine | Benzonitrile | -183.7 |
| 1,1,1-Trifluoro-2,2-bis-(4-nitrophenyl)ethane + Piperidine | Acetonitrile | -162.3 |
| 1,1,1-Trifluoro-2,2-bis-(4-nitrophenyl)ethane + Piperidine | Dimethyl sulfoxide | -77.4 |
Data derived from kinetic studies in the literature. rsc.orgrsc.org
Iv. Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of "1-(2-Nitrophenyl)piperidine" in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural confirmation of "this compound".
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For "this compound", the spectrum is typically characterized by signals in two main regions. The aromatic protons on the nitrophenyl ring appear as distinct multiplets in the downfield region (δ 6.9-7.8 ppm), while the aliphatic protons of the piperidine (B6355638) ring are observed as multiplets further upfield (δ 1.5-3.1 ppm). rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. rsc.org The carbon atoms in the aromatic ring exhibit signals in the range of δ 120-148 ppm, with the carbon attached to the nitro group being significantly deshielded. The carbons of the piperidine ring resonate at higher field strengths, typically between δ 24-54 ppm. rsc.org
Detailed analysis of the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure. rsc.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Atom | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
| Aromatic CH | 7.73 (dd, J = 8.1, 1.5 Hz, 1H) | 133.5 |
| Aromatic CH | 7.42 (td, J = 8.1, 1.5 Hz, 1H) | 126.2 |
| Aromatic CH | 7.10 (d, J = 8.1 Hz, 1H) | 121.0 |
| Aromatic CH | 6.94 (t, J = 8.1 Hz, 1H) | 120.8 |
| Aromatic C-N | - | 147.2 |
| Aromatic C-NO₂ | - | 142.8 |
| Piperidine CH₂ (α to N) | 3.03-2.95 (m, 4H) | 53.1 |
| Piperidine CH₂ (β to N) | 1.74-1.52 (m, 6H) | 26.1 |
| Piperidine CH₂ (γ to N) | 1.74-1.52 (m, 6H) | 24.2 |
While 1D NMR is often sufficient for basic structural confirmation, 2D NMR techniques provide deeper insights and are invaluable for complex molecules or for resolving signal overlap. dntb.gov.ua
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would reveal correlations between adjacent protons on the piperidine ring and between neighboring protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is crucial for definitively assigning the ¹H and ¹³C signals of the piperidine methylene (B1212753) groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This technique is essential for confirming the connection between the piperidine ring and the nitrophenyl group, for example, by showing a correlation between the α-protons of the piperidine ring and the C1 carbon of the phenyl ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in "this compound" by probing their characteristic molecular vibrations. scispace.comresearchgate.net
The FT-IR spectrum of related nitro-aromatic compounds shows characteristic absorption bands. acgpubs.org For "this compound," one would expect to see:
Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. acgpubs.orgshd-pub.org.rs
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the piperidine ring just below 3000 cm⁻¹.
C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. shd-pub.org.rs
C-N stretching vibrations, with aromatic amine stretches appearing around 1237 cm⁻¹. shd-pub.org.rs
Raman spectroscopy provides complementary information, and for similar structures, it has been used alongside FT-IR for a complete vibrational analysis. scispace.com The symmetric nitro stretch, in particular, often gives a strong Raman signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For "this compound" (molecular formula C₁₁H₁₄N₂O₂), the expected molecular weight is approximately 206.24 g/mol . nist.gov
In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting mass spectrum displays a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint. For related nitrophenyl and piperidine compounds, common fragmentation pathways include:
Loss of the nitro group (•NO₂), resulting in a significant fragment ion. nih.gov
Cleavage of the bond between the piperidine nitrogen and the phenyl ring.
Ring fragmentation of the piperidine moiety. nih.gov
Loss of an NO radical (30 Da) is a known fragmentation pathway for some nitrosamine (B1359907) compounds under certain ionization conditions. nih.gov
Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the connectivity and identity of the compound. nist.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state. acs.org
A crystal structure analysis of "this compound" or closely related analogues reveals detailed geometric parameters. nih.govmsu.ru
Bond Lengths: The C-C bond lengths within the phenyl ring would be expected to be in the typical aromatic range (approx. 1.36-1.40 Å). The C-N and N-O bonds of the nitro group and the C-N and C-C bonds of the piperidine ring would have characteristic lengths that can be compared to established values. acs.orgnih.gov
Bond Angles: The bond angles define the geometry around each atom. For instance, the angles within the phenyl ring would be close to 120°, while the angles within the saturated piperidine ring would be closer to the tetrahedral angle of 109.5°. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. nih.gov
Torsion Angles: These angles describe the conformation of the molecule, such as the rotational orientation of the nitrophenyl group relative to the plane of the piperidine ring. The dihedral angle between the plane of the phenyl ring and the mean plane of the piperidine ring is a key conformational parameter. nih.gov
This precise structural data is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. nih.govbibliomed.org
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of crystalline solids is dictated by the nature and directionality of intermolecular interactions. In the case of nitrophenyl-piperidine derivatives, the crystal packing is a complex interplay of various non-covalent forces, including hydrogen bonding and π-interactions, which define the three-dimensional arrangement of the molecules. While specific crystallographic data for this compound is not extensively detailed in the provided context, analysis of closely related structures provides significant insight into its expected solid-state behavior.
The primary forces governing the crystal structure of such compounds are weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions. The oxygen atoms of the nitro group are potent hydrogen bond acceptors, readily interacting with hydrogen atoms from the phenyl or piperidine rings of neighboring molecules. nih.govresearchgate.netiucr.orgmdpi.com These C—H···O interactions often link molecules into one- or two-dimensional networks, such as chains extending along a crystallographic axis or undulating sheets. nih.govresearchgate.netiucr.org
Furthermore, π–π stacking interactions between the electron-deficient nitrophenyl rings are a significant stabilizing force in the crystal lattice. nih.govmdpi.comnih.gov These interactions, often in a parallel-displaced arrangement, contribute to the formation of dimeric motifs or extended columnar stacks. nih.govmdpi.com Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, consistently shows that H···H, O···H/H···O, and C···H/H···C contacts are the most prevalent interactions in the crystal packing of related nitro-substituted piperidine compounds. researchgate.netiucr.orguzh.ch
The combination of these directional hydrogen bonds and non-directional stacking and van der Waals forces leads to an efficiently packed crystal structure. fiveable.me
Table 1: Representative Crystallographic Data for Structurally Similar Compounds This table presents crystallographic data from compounds structurally related to this compound to illustrate typical packing parameters.
| Parameter | 3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one nih.gov | 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol scispace.com |
| Formula | C20H20N2O3 | C24H24N2O5S |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P bca | Pc |
| a (Å) | 7.4268 (12) | 9.2360(4) |
| b (Å) | 11.3884 (18) | 10.7750(8) |
| c (Å) | 39.447 (6) | 13.4110(8) |
| α (°) ** | 90 | 90 |
| β (°) | 90 | 124.162(4) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 3336.4 (9) | 1104.35(12) |
| Z | 8 | 2 |
Table 2: Common Intermolecular Interactions in Nitrophenyl-Piperidine Analogues This table summarizes the types of non-covalent interactions that are instrumental in the crystal packing of compounds analogous to this compound.
| Interaction Type | Description | Typical Role in Crystal Packing | References |
| C—H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen atom (donor) and an oxygen atom of the nitro group (acceptor). | Formation of molecular chains and two-dimensional networks. | nih.govresearchgate.netiucr.orgbibliomed.org |
| π–π Stacking | Attractive, non-covalent interaction between the aromatic rings of adjacent molecules. | Stabilizes the packing, often leading to parallel-displaced or T-shaped arrangements. | nih.govmdpi.comnih.gov |
| H···H Contacts | Van der Waals interactions between hydrogen atoms on adjacent molecules. | Comprise a large portion of the total intermolecular contacts, contributing to overall packing efficiency. | iucr.org |
| C=O···π Interactions | An interaction where the π-system of a phenyl ring interacts with the carbon atom of a carbonyl group. | Links molecular chains together in related amide structures. | iucr.org |
V. Computational Chemistry and Theoretical Studies on 1 2 Nitrophenyl Piperidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules like 1-(2-nitrophenyl)piperidine. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance of computational cost and accuracy for predicting a wide range of molecular properties. researchgate.net The Becke-3-Lee-Yang-Parr (B3LYP) functional is frequently combined with basis sets such as 6-31G(d) and 6-311++G(d,p) for these calculations. dergipark.org.trnanobioletters.com
The first step in most computational studies is geometry optimization, which locates the minimum energy structure on the potential energy surface. For this compound, this involves determining the most stable conformation of the piperidine (B6355638) ring and the orientation of the 2-nitrophenyl substituent.
Piperidine rings typically adopt a stable chair conformation. iucr.org In N-substituted piperidines, a conformational search is necessary to identify the lowest energy conformers. researchgate.net For N-aryl piperidines, conjugation of the nitrogen lone pair with the aromatic ring introduces partial double-bond character to the C-N bond, influencing the ring's geometry and the substituent's orientation. nih.gov The geometry of each conformer can be fully optimized using DFT methods, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum. researchgate.net
Theoretical calculations on related N-substituted piperidines show a very good correlation between calculated and experimental geometric parameters, validating the reliability of the theoretical models. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Substituted Piperidine Derivatives from DFT Calculations Note: This table presents typical values for related piperidine structures as direct experimental or calculated data for this compound is not available in the provided sources. The values are illustrative of the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond | Typical Calculated Value | Source Reference |
| Bond Length | C-N (Piperidine Ring) | ~1.46 Å | nanobioletters.com |
| C-C (Piperidine Ring) | ~1.53 Å | nanobioletters.com | |
| C-N (Aryl-Nitrogen) | ~1.39 Å | dergipark.org.tr | |
| N-O (Nitro Group) | ~1.27 Å | researchgate.net | |
| Bond Angle | C-N-C (Piperidine Ring) | ~111.1° | dergipark.org.tr |
| C-C-N (Piperidine Ring) | ~109.6° | dergipark.org.tr | |
| C-N-O (Nitro Group) | ~118.5° | researchgate.net |
This is an interactive table. Click on the headers to sort.
The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability, reactivity, and electronic transitions. sapub.org A smaller gap generally indicates higher reactivity and susceptibility to electronic excitation. eurjchem.com
For molecules containing a nitrophenyl group, the HOMO is typically localized on the phenyl ring and the electron-donating groups, while the LUMO is concentrated on the electron-withdrawing nitro group. sapub.orgnih.gov This distribution facilitates intramolecular charge transfer (ICT) from the piperidine and phenyl moieties to the nitro group upon electronic excitation. sapub.org
Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be calculated from the HOMO and LUMO energies. researchgate.net
Table 2: Conceptual Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description | Source Reference |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. | irjweb.com |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to charge transfer. | irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. | researchgate.net |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. | researchgate.net |
This is an interactive table. Click on the headers to sort.
DFT calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with the B3LYP functional, allows for the accurate calculation of 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net Comparing these theoretically predicted shifts with experimental data is a valuable method for structural elucidation and conformational analysis of N-substituted piperidines. researchgate.net
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can compute the harmonic vibrational frequencies and intensities of a molecule. dergipark.org.tr These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation helps in the definitive assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=C ring vibrations, and NO₂ group vibrations. scispace.comcore.ac.uk
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Nitrophenylpiperazine Compound Note: Data for 1-(2-nitrophenyl)piperazine (B181537) from B3LYP/6-311++G(d,p) calculations. This illustrates the methodology applicable to this compound.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Source Reference |
| N-H Stretch | 3173 | - | dergipark.org.trscispace.com |
| C-H Stretch (Aromatic) | 3073 | 3079 | dergipark.org.tr |
| C-H Stretch (Aliphatic) | 2949, 2834 | 2954, 2833 | dergipark.org.trscispace.com |
| C=C Stretch (Aromatic) | 1598 | 1599 | dergipark.org.tr |
| NO₂ Asymmetric Stretch | 1515 | 1515 | dergipark.org.tr |
| NO₂ Symmetric Stretch | 1348 | 1349 | dergipark.org.tr |
This is an interactive table. Click on the headers to sort.
DFT calculations can elucidate the reactivity of this compound. The nitro group at the ortho position is strongly electron-withdrawing, which directs nucleophilic attack to adjacent positions on the phenyl ring. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and predict reactive sites. nih.gov Regions of negative potential (typically red or yellow) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. nih.govresearchgate.net For this molecule, the oxygen atoms of the nitro group would represent the most negative potential, while the aromatic protons and piperidine protons would be in positive regions.
Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and determine transition state geometries for reactions such as the reduction of the nitro group to an amine or substitution reactions at the phenyl ring.
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals conformational flexibility and interactions with the surrounding environment, such as a solvent. duq.edu
MD simulations are particularly useful for studying the conformational landscape of flexible molecules like this compound in a solution. These simulations can reveal how the piperidine ring puckers and how the nitrophenyl group rotates over time.
The inclusion of an explicit solvent model, such as the TIP3P water model, is crucial for understanding how solvent molecules interact with the solute and influence its conformational preferences. nih.gov For instance, simulations can show how water molecules form hydrogen bonds with the nitro group, potentially stabilizing certain conformations over others. duq.edu Studies on related piperidine compounds have used MD simulations to explore conformational changes that are critical for biological interactions, highlighting the importance of solvent effects on the molecule's structure and dynamics. researchgate.netnih.gov
Ligand-Target Binding Dynamics for Derivatives
The study of ligand-target binding dynamics is crucial for understanding the pharmacological potential of this compound derivatives. Molecular dynamics (MD) simulations and docking studies are instrumental in elucidating how these molecules interact with biological targets at an atomic level.
Research into piperidine derivatives has shown that their interaction with receptors can be significantly influenced by their structural features. For instance, in the context of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety, when protonated, forms a critical salt bridge interaction with specific amino acid residues, such as Glu172 in the σ1 receptor binding pocket. nih.gov This interaction is a key determinant of high biological activity. nih.gov The substitution pattern on the piperidine ring and the nature of the linker connecting it to other pharmacophoric elements can modulate binding affinity. For example, extending an alkyl chain linker has been observed to decrease affinity at the H3 receptor for certain biphenyl (B1667301) analogues. nih.gov
Docking studies on piperidine derivatives have revealed specific interactions that contribute to their biological effects. For example, in a study of piperidine derivatives with analgesic properties, the nitro group of one compound was found to interact with an arginine residue (ARG 573) in the opioid receptor. researchgate.net Similarly, molecular docking of benzamide (B126) derivatives containing a piperidine core with acetylcholinesterase showed that a carbonyl group formed a significant hydrogen bond with a tyrosine residue (Tyr121) in the active site. nih.gov These detailed interaction maps are vital for the rational design of more potent and selective ligands.
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and spectroscopic properties of this compound. scispace.comnanobioletters.com These calculations are essential for interpreting experimental data and understanding the intrinsic properties of the molecule.
DFT has been widely used to predict the structural parameters, vibrational frequencies, and nuclear magnetic shielding properties of various molecular systems, including piperazine (B1678402) derivatives which share structural similarities with piperidine compounds. scispace.com For instance, in a study on 1-(2-nitrophenyl)piperazine, DFT calculations using the B3LYP functional were employed to analyze its conformational space and spectroscopic characteristics. scispace.com Such studies on related molecules provide a framework for understanding the quantum chemical properties of this compound.
Nuclear Magnetic Shielding Tensors
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of nuclear magnetic shielding tensors are invaluable for the accurate assignment of experimental NMR spectra. researchgate.netrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for these calculations. rsc.org
For piperidine and its derivatives, the comparison between computed and experimental NMR chemical shifts is a well-established strategy for conformational analysis. researchgate.net The calculation of ¹H and ¹³C isotropic shielding tensors allows for a detailed understanding of the electronic environment around each nucleus. researchgate.net These calculations can reveal subtle effects, such as weak intramolecular hydrogen bonding, that influence the chemical shifts. researchgate.net While specific studies on the nuclear magnetic shielding tensors of this compound are not abundant, research on related piperidine and nitrophenyl-containing compounds demonstrates the power of this approach. scispace.comresearchgate.net For example, in the study of 1-(2-nitrophenyl)piperazine, nuclear magnetic shielding tensors were calculated with the B3LYP/6-311++G(d,p) method, showing good agreement with experimental data. scispace.com
Total Energy Distributions (TED) of Vibrational Modes
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The assignment of these modes can be complex, and theoretical calculations of Total Energy Distributions (TED) are crucial for a reliable interpretation of the spectra. scispace.comprimescholars.comresearchgate.net TED analysis, often performed using programs like VEDA, quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net
For the related molecule 1-(2-nitrophenyl)piperazine, a detailed vibrational analysis was conducted using DFT calculations. scispace.com The 78 normal vibrational modes were assigned based on the TED obtained with the scaled quantum mechanical (SQM) method. scispace.com This allowed for the confident assignment of characteristic vibrations, such as N-H and C-H stretching modes. scispace.com Similar analyses have been performed on other piperidine derivatives, such as 2- and 3-methylpiperidine, where TED was used to characterize the scaled theoretical wavenumbers. nih.gov This approach provides a robust framework for the vibrational analysis of this compound.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.govresearchgate.networdpress.com These models are instrumental in medicinal chemistry and drug discovery for predicting the properties of new compounds and optimizing lead structures. researchgate.netyoutube.com
The general workflow for building a QSAR/QSPR model involves compiling and curating data, calculating molecular descriptors, developing a mathematical model through regression analysis, and validating the model's predictive power. nih.govresearchgate.net
Descriptors for Electronic and Steric Effects
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the key electronic and steric features of the molecules. nih.gov For piperidine derivatives, a variety of descriptors are employed to quantify these effects.
Electronic effects are often described by parameters such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. wordpress.com The presence of the nitro group in this compound, for example, imparts a strong electron-withdrawing character. nanobioletters.com Other electronic descriptors can be derived from quantum chemical calculations, such as molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule. nanobioletters.com
Steric effects are typically modeled using parameters like Taft's steric parameter (Es) or Verloop's sterimol parameters (L, B1-B5), which describe the size and shape of substituents. nih.gov In a QSAR study of substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists, Verloop's sterimol parameters were used alongside other descriptors to model the steric influence of substituents on biological activity. nih.gov
Predictive Models for Reactivity and Biological Activity
Once a set of descriptors is established, mathematical models can be built to predict the reactivity and biological activity of this compound derivatives. These models can range from simple linear regression to more complex machine learning algorithms.
QSAR studies on piperidine derivatives have successfully established predictive models for various biological activities. For instance, a QSAR analysis of substituted (S)-phenylpiperidines as dopamine antagonists revealed that hydrophobicity (represented by clogP) and steric factors were significant predictors of antagonist activity, with electronic effects also playing a role in some cases. nih.gov
In the context of corrosion inhibition, quantum chemical parameters derived from DFT calculations, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE), have been used to develop predictive models for the inhibition efficiency of piperidin-4-one derivatives. scirp.org These models help in understanding the mechanism of action and in designing more effective inhibitors.
The following table provides an overview of common descriptors used in QSAR/SPR modeling and their relevance to this compound.
| Descriptor Type | Example Descriptors | Relevance to this compound |
| Electronic | Hammett constant (σ), Molecular Electrostatic Potential (MEP), Dipole moment, Atomic charges | The nitro group is a strong electron-withdrawing group, significantly influencing the electronic properties of the phenyl ring and the overall molecule. |
| Steric | Verloop's sterimol parameters (L, B1-B5), Taft's steric parameter (Es), Molar refractivity (MR) | The piperidine ring and the substituents on the phenyl ring create specific spatial arrangements that are crucial for receptor binding and biological activity. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | The overall hydrophobicity of the molecule affects its solubility, membrane permeability, and binding to hydrophobic pockets in biological targets. |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | These descriptors encode information about the branching and connectivity of the molecular skeleton. |
| Quantum Chemical | EHOMO, ELUMO, Energy gap (ΔE), Hardness, Electronegativity | These parameters provide insights into the molecule's reactivity, stability, and propensity to engage in charge transfer interactions. |
Vi. Advanced Research in Applications of 1 2 Nitrophenyl Piperidine and Its Derivatives
Medicinal Chemistry and Drug Discovery Research
The piperidine (B6355638) ring is a prevalent structural motif in numerous alkaloids and pharmaceutical agents, with a vast number of piperidine-containing compounds being explored in clinical and preclinical studies. The versatility of the 1-(2-nitrophenyl)piperidine framework allows for the introduction of various substituents, which can significantly modulate the compound's physicochemical properties and biological activity. For instance, the addition of methoxy (B1213986) groups can enhance solubility, while trifluoromethyl and sulfonyl groups can improve metabolic stability. This adaptability makes it a valuable tool in the design and development of novel therapeutic agents targeting a range of diseases.
Precursor and Intermediate in Bioactive Molecule Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. evitachem.com Its chemical structure allows for a variety of transformations, making it an important intermediate in the development of new drugs. cymitquimica.com
Elevated serum levels of Retinol-Binding Protein 4 (RBP4), the primary transporter of retinol (B82714) (Vitamin A) in the blood, have been associated with several metabolic and cardiovascular diseases, as well as nonalcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org Consequently, the development of RBP4 antagonists is a significant area of therapeutic research. frontiersin.orgnih.govresearchgate.net Research has led to the discovery of novel nonretinoid RBP4 antagonists derived from piperidine structures. nih.gov Although specific examples directly using this compound as the starting material for these antagonists are not detailed in the provided results, the broader class of piperidine derivatives is central to this research. nih.gov For instance, potent RBP4 antagonists have been developed that can reduce serum RBP4 levels by over 80% in animal models after oral administration. nih.gov One such antagonist demonstrated efficacy in a murine model of hepatic steatosis, highlighting the potential of RBP4 antagonists in treating NAFLD. nih.gov
Table 1: Examples of RBP4 Antagonists and their Potential Therapeutic Applications
| Antagonist | Target | Potential Therapeutic Application |
| Tinlarebant (LBS-008) | Retinol-Binding Protein 4 (RBP4) | Stargardt disease (STGD1), Geographic Atrophy (GA) researchgate.net |
| STG-001 | Retinol-Binding Protein 4 (RBP4) | Undergoing clinical trials nih.govresearchgate.net |
| BPN-14136 | Retinol-Binding Protein 4 (RBP4) | Shows promising safety and therapeutic potential in animal studies nih.govresearchgate.net |
| Fenretinide | Retinol-Binding Protein 4 (RBP4) | Synthetic retinoid that interacts with RBP4 researchgate.net |
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov They are the primary class of medications used to treat the cognitive symptoms of Alzheimer's disease. nih.gov Research into novel cholinesterase inhibitors has explored various chemical scaffolds, including piperidine derivatives. nih.govnih.gov One study detailed the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation as acetylcholinesterase (AChE) inhibitors. nih.gov A key finding was that introducing a bulky group at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide's nitrogen atom significantly increased the inhibitory activity. nih.gov The basicity of the piperidine nitrogen was also found to be crucial for activity. nih.gov A particularly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 value of 0.56 nM and showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov This compound also demonstrated the ability to increase acetylcholine levels in the cerebral cortex and hippocampus of rats, marking it as a candidate for further development as an anti-dementia agent. nih.gov
The piperidine scaffold has also been investigated for its potential in developing treatments for infectious diseases like HIV-1 and trypanosomiasis. google.comnih.gov A study on piperidinylpyrimidine derivatives, originally developed as TNF-alpha production inhibitors, revealed their ability to inhibit HIV-1 Long Terminal Repeat (LTR) activation. nih.gov Structure-activity relationship (SAR) studies indicated that a 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen and a lipophilic substituent at the C(6)-position of the pyrimidine (B1678525) ring were important for this activity. nih.gov Some of these compounds also inhibited HIV-1 LTR transactivation induced by the viral protein Tat, suggesting their potential as AIDS therapeutics that act by directly inhibiting HIV-1 LTR activation. nih.gov
In the context of trypanosomiasis, research has shown that certain 4-oxo-piperidine-carboxylate derivatives substituted with nitrophenyl groups at the 2- and 6-positions are highly active against Trypanosoma brucei brucei with low cytotoxicity. google.com Specifically, 3,5-diethyl piperidone 3,5-dicarboxylates with 4-nitrophenyl substitutions were identified as promising leads for drug development against parasitic and retroviral infections. google.com
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.govdut.ac.za Studies have shown that derivatives of this compound can be effective against various bacterial and fungal strains. For example, the synthesis of 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione has been reported, and while its specific antimicrobial activity was not detailed in the provided abstract, the broader class of piperidine-2,6-dione derivatives showed good antibacterial activity.
Another study focused on the synthesis of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which involved the use of tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate as an intermediate. arkat-usa.org The resulting benzimidazole (B57391) derivatives exhibited good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. arkat-usa.org
Furthermore, research on piperidin-4-one derivatives has shown that the addition of a thiosemicarbazone moiety can significantly enhance antifungal activity. biomedpharmajournal.org These findings underscore the potential of modifying the piperidine scaffold to develop new and effective antimicrobial agents. biomedpharmajournal.orgmdpi.com
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Class | Intermediate Used | Target Organisms | Activity |
| Piperidine-2,6-diones | 1-(4-chloro-2-nitrophenyl)amine | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Good antibacterial activity |
| 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives | tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antimicrobial activity arkat-usa.org |
| Thiosemicarbazone derivatives of piperidin-4-one | 2,6-diaryl-3-methyl-4-piperidones | Bacteria and Fungi | Significant antifungal activity biomedpharmajournal.org |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | Sodium piperidide | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | MIC values of 32-512 µg/ml nih.gov |
The development of drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in treating central nervous system (CNS) disorders. amegroups.orgbiopharmaservices.com The unique properties of certain molecules can be exploited to enhance their delivery to the brain. While direct studies on this compound for CNS targeting were not found, the broader class of piperidine derivatives has been explored for its psychoactive effects, suggesting interactions with CNS receptors. For instance, bulky substituents on the piperidine ring, such as a diphenylethyl group, can favor interactions with hydrophobic pockets in NMDA receptors, leading to psychoactive effects.
Research has also focused on engineering delivery systems, such as AAV capsids that bind to the human Transferrin Receptor 1 (TfR1), to shuttle therapeutic agents across the BBB. aperturagtx.com This approach allows for intravenous administration and broad distribution within the CNS, offering a promising strategy for treating a range of neurological diseases. aperturagtx.com The design of CNS-targeted drugs often involves modifying molecules to enhance their lipophilicity and ability to penetrate the BBB, a strategy that could potentially be applied to derivatives of this compound.
Structure-Activity Relationship (SAR) Studies of Analogues
The biological activity of this compound derivatives is intricately linked to their chemical structure. Researchers have systematically modified various parts of the molecule to understand how these changes influence their interaction with biological targets.
Modification of Nitro and Carboxylic Acid Groups
Modifications of the nitro and carboxylic acid groups on the this compound scaffold have been shown to significantly impact the biological properties of the resulting analogues. For instance, the carboxylic acid group at the 2-position of the piperidine ring is a key handle for creating new derivatives. Through a two-step, one-pot amidation process, this carboxylic acid can be converted into a variety of carboxamides. mdpi.com This transformation involves activating the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with different amines to yield a library of N-substituted carboxamides. mdpi.com
These synthetic efforts have led to the discovery of compounds with notable biological activities. For example, a series of N-(2'-nitrophenyl)piperidine-2-carboxamides has been synthesized and evaluated for their potential as antimicrobial and antioxidant agents, mimicking the properties of proline-rich antimicrobial peptides. mdpi.com
Substituent Effects on Receptor Binding Affinity and Membrane Permeability
The nature and position of substituents on the this compound framework play a crucial role in determining the molecule's receptor binding affinity and its ability to permeate cell membranes. Structure-activity relationship (SAR) studies have provided valuable insights into these effects.
In a study of furan-based inhibitors of the ST2 receptor, which featured a 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidin-2-yl moiety, various substituents on the phenyl ring attached to the pyrrolidine (B122466) were investigated. nih.gov The results demonstrated that the introduction of different groups at the 3- and 4-positions of this phenyl ring significantly influenced the inhibitory activity. For example, the addition of a dimethyl amine, a pyrrolidine, or a piperidine group at the 4-position enhanced the inhibitory potency by two to three-fold compared to the unsubstituted analogue. nih.gov Conversely, introducing a carboxylic acid group at the same position led to a decrease in activity. nih.gov These findings highlight the sensitivity of receptor binding to the electronic and steric properties of the substituents.
While specific quantitative data on the membrane permeability of this compound derivatives is not extensively documented in the reviewed literature, it is a critical parameter for the biological activity of any potential therapeutic agent. The lipophilicity and polarity of the substituents, such as the introduction of methoxy or trifluoromethyl groups, are known to influence membrane permeability. researchgate.net Generally, a balance must be struck to ensure adequate solubility and the ability to cross cellular membranes to reach the intended biological target. core.ac.uk
Table 1: Structure-Activity Relationship of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidin-2-yl Analogs
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| iST2-1 (Reference) | Unsubstituted | 46.65 |
| 3c | 4-Dimethylamine | ~15-23 |
| 4a | 4-Pyrrolidine | ~15-23 |
| 4b | 4-Piperidine | ~15-23 |
| 9a | 4-Methyl ester | ~15-23 |
| 10 | 4-Carboxylic acid | >46.65 |
| 4c | 3-Pyrrolidine | 5-7 |
| 4d | 3-Piperidine | 5-7 |
| 9b | 3-Dimethylamine | 5-7 |
| Data derived from a study on ST2 inhibitors. nih.gov |
Modulating Biological Pathways and Molecular Targets
Derivatives of this compound have shown promise in modulating specific biological pathways and interacting with key molecular targets implicated in various diseases. One of the notable areas of investigation is their effect on the NLRP3 inflammasome.
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering inflammatory responses. mdpi.comfrontiersin.org Its aberrant activation is linked to a range of inflammatory conditions. mdpi.com Research has indicated that certain derivatives of 1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid can modulate the NLRP3 inflammasome, highlighting their potential as therapeutic agents for inflammatory diseases. Structural modifications of these compounds have resulted in varying degrees of inhibition of pyroptosis and the release of the pro-inflammatory cytokine IL-1β. The mechanism of action is thought to involve the interaction of these compounds with components of the inflammasome complex, thereby interfering with its assembly and activation. mdpi.comfrontiersin.org
Organic Synthesis and Methodology Development
Beyond its biological applications, the this compound scaffold and its derivatives are valuable tools in the field of organic synthesis, contributing to the development of new methodologies and facilitating the construction of complex molecules.
Use in Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The functional groups present on the this compound molecule, such as a carboxylic acid, make it a suitable substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for constructing biaryl structures. libretexts.org
While a specific example of this compound itself in a Suzuki-Miyaura coupling was not found in the reviewed literature, the carboxylic acid group at the 2-position of the piperidine ring provides a handle for such transformations. nih.gov Furthermore, the nitroarene moiety can also participate in Suzuki-Miyaura cross-coupling reactions, although this is a more recent and less explored area compared to the use of aryl halides. nih.gov The general procedure for the Suzuki-Miyaura coupling of related nitrogen-rich heterocycles involves the reaction of the heterocyclic halide with a boronic acid in the presence of a palladium catalyst (such as one with an SPhos or XPhos ligand) and a base (like potassium phosphate) in a solvent system of dioxane and water, often at elevated temperatures. nih.gov These reactions are crucial for the synthesis of complex molecules with diverse biological activities. nih.gov
Materials Science Applications
The structural characteristics of this compound and its derivatives make them valuable components in the field of materials science. They are utilized as building blocks for creating polymers and other materials with tailored properties. bldpharm.com
This compound serves as a foundational molecule, or building block, for more complex structures, including polymers and ligands for catalysis. bldpharm.comfluorochem.co.uk The piperidine ring is a frequently occurring structural motif in numerous compounds, and its combination with the reactive nitrophenyl group allows for its incorporation into larger molecular architectures. For example, derivatives like 1-(2-fluoro-6-nitrophenyl)piperidine (B7984469) are identified as building blocks for semiconducting polymers. chemscene.com The ability to functionalize the aromatic ring or the piperidine moiety allows for the tuning of electronic and steric properties, which is crucial for designing effective ligands in catalytic systems. The reduction of the nitro group to an amine is a key step, converting the molecule into a precursor for various metal-coordinating ligands.
The use of this compound extends to the synthesis of materials designed to have specific functionalities. It acts as an intermediate in the development of materials such as specialized polymers and coatings. Research into N-(2'-nitrophenyl)piperidine-2-carboxylic acids and their subsequent conversion to carboxamides highlights the exploration of these derivatives for creating materials that could mimic the properties of antimicrobial peptides. researchgate.net The synthesis of such complex molecules, facilitated by the this compound core, is a testament to its importance in creating functional materials for diverse applications, from life sciences to advanced material composites. bldpharm.comresearchgate.net
Catalysis Research
In the realm of catalysis, this compound and its derivatives are subjects of interest, particularly in the design of ligands for metal-catalyzed reactions and in understanding catalytic systems.
The design of effective ligands is paramount for controlling the activity and selectivity of transition metal catalysts. acs.org While this compound itself is not typically a ligand, its derivative, 2-(1-piperidinyl)aniline, formed via the reduction of the nitro group, is an excellent precursor for bidentate ligands. The amino group and the piperidinyl nitrogen can coordinate to a metal center, forming a stable chelate ring. This structural motif is common in ligands used for various transition metal-catalyzed reactions. The electronic properties of the ligand can be fine-tuned by introducing different substituents on the phenyl ring, influencing the catalytic performance of the corresponding metal complex. The versatility of such ligand platforms is seen in related systems like 2-pyridonates, which are used extensively in 3d transition metal coordination chemistry and catalysis. rsc.org
| Derivative | Potential Ligand Type | Key Feature for Catalysis | Reference |
| 2-(1-piperidinyl)aniline | Bidentate N,N-donor | Formation of a stable chelate ring with transition metals | |
| Substituted 2-(1-piperidinyl)anilines | Tunable bidentate ligands | Electronic and steric properties can be modified | acs.orgrsc.org |
The principles of catalysis involving piperidine derivatives are applicable to both heterogeneous and homogeneous systems. In homogeneous catalysis, the reaction occurs in a single phase. For example, studies on the piperidino-substitution of dinitrophenyl ethers have shown that piperidine itself can act as a catalyst for the decomposition of the reaction intermediate. rsc.org
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. Piperidine-containing structures can be immobilized on solid supports, such as polystyrene resins, to create heterogeneous catalysts. nih.govresearchgate.net These supported catalysts have been used in various organic transformations, including asymmetric rearrangement reactions. nih.gov The development of such systems is crucial for creating more sustainable and efficient chemical processes. The versatility of these building blocks allows for their potential integration into advanced catalytic materials like metal-organic frameworks or supported nanoparticles, which are used in both heterogeneous and homogeneous settings for reactions like the synthesis of 1,2,3-triazoles. researchgate.net
Vii. Future Directions and Emerging Research Avenues for 1 2 Nitrophenyl Piperidine
Exploration of Novel Synthetic Routes
The classical synthesis of 1-(2-nitrophenyl)piperidine typically involves the nucleophilic aromatic substitution of 2-nitro-substituted halobenzenes with piperidine (B6355638). While effective, current research is focused on developing more efficient, versatile, and environmentally benign synthetic strategies.
Future efforts in this area are likely to concentrate on:
Catalyst Development: The exploration of novel catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. For instance, the use of phenylboronic acid has been shown to be an effective catalyst in the synthesis of highly functionalized piperidines in a one-pot, multi-component reaction. researchgate.net
Multi-component Reactions (MCRs): Designing one-pot MCRs that combine multiple starting materials in a single step offers significant advantages in terms of atom economy and operational simplicity. researchgate.netsemanticscholar.org Research into new MCRs for synthesizing complex piperidine derivatives is an active field. researchgate.net
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for scalable production.
A recent study demonstrated the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine by reacting a non-purified mixture of dinitro isomers with piperidine, yielding the product after chromatographic separation. mdpi.comresearchgate.net This highlights the ongoing efforts to streamline synthetic processes and utilize readily available starting materials.
Table 1: Comparison of Synthetic Approaches for Substituted Piperidines
| Method | Catalyst/Reagent | Conditions | Advantages | Reference |
| Nucleophilic Aromatic Substitution | Potassium Carbonate | Reflux in Acetonitrile | Standard, well-established method. | |
| Multi-component Reaction | Phenylboronic Acid | Acetonitrile, Room Temp. | High efficiency, one-pot synthesis. researchgate.net | researchgate.net |
| Green Synthesis | Sodium Lauryl Sulfate (B86663) (SLS) | Water, Room Temp. | Environmentally friendly, simple workup. semanticscholar.org | semanticscholar.org |
| Nucleophilic Aromatic Substitution | Piperidine (reagent & solvent) | Reflux | High yield with purified starting material. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Advanced Mechanistic Studies on Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound and its derivatives, future mechanistic studies are expected to focus on:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties, optimized molecular geometry, and reactive sites of these molecules, helping to elucidate reaction pathways. nanobioletters.com
Kinetic Studies: Detailed kinetic investigations of reactions involving nitrophenylpiperidine structures, such as aminolysis or substitution reactions, can help to determine rate-determining steps and the influence of substituents and solvents on reaction rates. acs.orgrsc.orgacs.org For example, kinetic studies on the aminolysis of related thionocarbonates with piperidine have shed light on the formation of tetrahedral intermediates. acs.org
Isotope Effects: The use of kinetic isotope effects can further clarify transition state structures and reaction mechanisms, as demonstrated in studies of reactions between fluoro-substituted ethanes and piperidine. rsc.org
These advanced studies will contribute to a more profound understanding of the reactivity of the nitrophenylpiperidine scaffold, enabling more precise control over chemical transformations.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. researchgate.netmednexus.orgnih.govmednexus.orgnih.gov For this compound and its analogs, these computational tools offer significant potential to accelerate the identification and optimization of new therapeutic agents.
Future research in this domain will likely involve:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel this compound derivatives, such as their binding affinity to specific targets, pharmacokinetic profiles, and potential toxicity. nih.govmednexus.org
De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, potentially leading to the discovery of highly potent and selective drug candidates with the nitrophenylpiperidine core. nih.gov
Virtual Screening: High-throughput virtual screening of large compound libraries against biological targets can be performed more efficiently using AI-powered tools, identifying promising hits for further experimental validation. nih.gov
Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing drugs, including derivatives of this compound. nih.gov
The integration of AI and ML is expected to streamline the drug discovery pipeline, reducing the time and cost associated with bringing new therapies to the clinic. mednexus.orgmednexus.org
Development of Sustainable Synthesis and Application Methodologies
In line with the principles of green chemistry, a growing emphasis is being placed on the development of sustainable synthetic methods. For this compound, this involves:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water or ionic liquids. semanticscholar.orgresearchgate.net A study has shown the successful synthesis of highly substituted piperidines in water using sodium lauryl sulfate as a catalyst. semanticscholar.org
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. semanticscholar.org
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting materials into the final product. researchgate.netsemanticscholar.org
These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to more cost-effective and efficient manufacturing processes.
Investigation of Further Biological Activities and Therapeutic Potentials
While some biological activities of this compound derivatives have been explored, there remains a vast potential for discovering new therapeutic applications. Future research will likely expand to investigate a broader range of biological targets and disease areas.
Table 2: Investigated and Potential Biological Activities of Nitrophenylpiperidine Analogs
| Biological Activity | Compound Class/Derivative | Findings/Potential | Reference(s) |
| Antimicrobial | N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Good antibacterial activity against various Gram-positive and Gram-negative strains. researchgate.net | researchgate.net |
| Anticancer | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Serves as a precursor for potent bioreductive anti-cancer agents. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Anti-Alzheimer's | Benzamide (B126) derivatives with a piperidine moiety | A derivative with a 3-nitrophenyl group showed inhibitory effects against acetylcholinesterase. nih.gov | nih.gov |
| Antiviral | 4-(4-chlorophenyl)-N-(2-nitrophenyl)piperazine-1-carboxamide | Piperazine-containing analogues have shown promising antiviral potential, suggesting a possible area of exploration for piperidine analogues. arabjchem.org | arabjchem.org |
| CNS Disorders | General piperidine derivatives | Piperidine is a common scaffold in drugs targeting the central nervous system (CNS). nih.gov | nih.gov |
| Pain Management | Piperidine derivatives | Dual histamine (B1213489) H3 and sigma-1 receptor ligands based on a piperidine core have been evaluated for treating nociceptive and neuropathic pain. nih.gov | nih.gov |
| α1a Adrenoceptor Antagonists | Dihydropyrimidinones with phenylpiperazine side chains | N-(2-nitrophenyl)piperazine moieties are used in the design of antagonists for potential BPH treatment. nih.gov | nih.gov |
Future investigations could focus on:
Enzyme Inhibition: Screening against a wider panel of enzymes implicated in various diseases. For example, derivatives have been evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.govmdpi.com
Receptor Modulation: Exploring the interaction of these compounds with various G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of analogs to build comprehensive SAR models, which can guide the design of more potent and selective compounds. acs.org This includes exploring the impact of different substituents on the nitrophenyl and piperidine rings.
The versatility of the this compound scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.
Q & A
Q. Basic
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases .
What strategies elucidate the mechanism of action of this compound in cancer pathways?
Q. Advanced
- Kinase Profiling : Screen against STAT-3, NF-κB, and PI3K/Akt pathways using kinase inhibition assays .
- Gene Knockdown : CRISPR/Cas9 targeting suspected pathways to confirm dependency .
- Molecular Docking : Predict binding affinity to oncogenic targets (e.g., STAT-3 PDB: 1BG1) .
What analytical methods confirm the structure and purity of this compound?
Q. Basic
- NMR : H and C spectra to verify piperidine ring and nitrophenyl group integration .
- HPLC : Retention time comparison with standards; purity >98% .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 206.24) .
How do structural modifications at the nitrophenyl or piperidine moieties influence bioactivity?
Q. Advanced
- Nitro Position : Para-substitution (4-nitrophenyl) increases solubility but reduces STAT-3 binding vs. ortho-substitution .
- Piperidine Modifications : Carboxylic acid addition (e.g., 1-(4-nitrophenyl)piperidine-2-carboxylic acid) enhances bioavailability but may alter target specificity .
- SAR Table : Compare analogs (Table 1 in ) to guide rational design.
What are key considerations for designing in vitro antimicrobial assays for this compound?
Q. Basic
- MIC Determination : Use standardized bacterial strains (e.g., E. coli ATCC 25922) with broth microdilution .
- Cytotoxicity Controls : Assess mammalian cell viability (e.g., HEK293) to rule off-target effects .
- Solvent Compatibility : DMSO concentrations <1% to avoid microbial inhibition artifacts .
How can computational chemistry predict pharmacokinetic properties of derivatives?
Q. Advanced
- QSAR Models : Correlate logP values (e.g., 2.1 for parent compound) with absorption rates .
- Metabolic Stability : Simulate cytochrome P450 interactions using ADMET predictors (e.g., SwissADME) .
- Solubility Prediction : Molecular dynamics to assess aqueous solubility of nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
